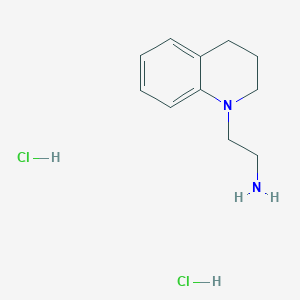
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride
描述
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2 and its molecular weight is 249.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride is a compound with a bicyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C₁₁H₁₈Cl₂N₂
- Molecular Weight: 249.19 g/mol
- Structure: The compound features a dihydroquinoline moiety, which is significant in many bioactive molecules due to its ability to interact with various biological targets .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Neuroprotective Effects: Preliminary studies suggest that this compound may possess neuroprotective properties, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Inhibition of Nitric Oxide Synthase (NOS): Compounds related to the dihydroquinoline structure have been studied for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. For instance, related compounds have shown potent inhibition of nNOS and have been effective in reversing thermal hyperalgesia in animal models .
- Antimicrobial and Anticancer Properties: The dihydroquinoline derivatives are also noted for their antimicrobial and anticancer activities. Some studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
The biological activity of this compound can be attributed to its structural features that facilitate interactions with various biological macromolecules:
- Interaction with Enzymes: The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurotransmitter regulation and are therapeutic targets in neurodegenerative diseases .
- Blood-Brain Barrier Penetration: Some studies indicate that related compounds can effectively cross the blood-brain barrier (BBB), enhancing their potential as central nervous system (CNS) therapeutics .
Research Findings and Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
属性
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;;/h1-2,4,6H,3,5,7-9,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBNDGUIDQJVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















